molecular formula C14H15N3O3 B5522327 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate

4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate

Cat. No. B5522327
M. Wt: 273.29 g/mol
InChI Key: YWJDDOSKWUAGPI-UHFFFAOYSA-N
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Description

The compound “4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been a topic of interest in medicinal chemistry . A novel series of compounds, namely 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were meticulously designed using FBDD efforts and synthesized . The synthesized compounds underwent thorough characterization using 1 HNMR, 13 CNMR, HRMS, and mass spectrum analyses .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives have been explored in various studies . The reactions typically involve the formation of a five-membered heterocyclic ring system, followed by the introduction of various substituents to modulate the physicochemical and pharmacological properties of the resulting compounds .

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,3,4-oxadiazol moiety have been investigated for their potential as epidermal growth factor receptor (EGFR) inhibitors , which are crucial in the development of anticancer drugs . These compounds have shown significant inhibitory effects against EGFR activity and demonstrated potent cytotoxicity against various cancer cell lines, including prostate, lung, and liver cancers . This suggests that derivatives of 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate could be promising candidates for anticancer therapy.

Antimicrobial Properties

The oxadiazole ring is known for its biological potential, and derivatives have been synthesized for evaluation against bacterial strains like Bacillus subtilis and Staphylococcus aureus , as well as the fungal pathogen Candida albicans . This indicates that the compound may serve as a scaffold for developing new antimicrobial agents.

Anti-Inflammatory Applications

Literature studies have highlighted the anti-inflammatory properties of 1,3,4-oxadiazole derivatives . These compounds can be arranged to afford potent and selective drugs, suggesting that 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate could be used to develop new anti-inflammatory medications.

Antidepressant Effects

The 1,3,4-oxadiazole moiety has been reported to exhibit antidepressant properties . This opens up the possibility of using the compound as a base for creating new antidepressant drugs.

Anticonvulsant Potential

Compounds with the 1,3,4-oxadiazole structure have been explored for their anticonvulsant activities . This suggests that derivatives of the compound could be researched further for potential use in treating seizure disorders.

Analgesic Effects

The analgesic properties of 1,3,4-oxadiazole derivatives have been documented, indicating that the compound could be used in the synthesis of new pain-relieving medications .

Safety and Hazards

The safety and hazards associated with 1,3,4-oxadiazole derivatives can also vary. For example, one derivative, 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine, has been classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

Future Directions

The future directions in the research of 1,3,4-oxadiazol derivatives are promising. Given their diverse pharmacological activities, these compounds are being explored for potential applications in medicine and agriculture . Further investigation and development are encouraged for the creation of novel and effective therapeutics .

properties

IUPAC Name

[4-(1,3,4-oxadiazol-2-yl)phenyl] piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(17-8-2-1-3-9-17)20-12-6-4-11(5-7-12)13-16-15-10-19-13/h4-7,10H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJDDOSKWUAGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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